molecular formula C15H18BrNO2 B15362617 Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate

Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate

Cat. No.: B15362617
M. Wt: 324.21 g/mol
InChI Key: JPGLPGZNPCOUOK-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate: is a chemical compound characterized by its bromine and azaspiro[25]octane functional groups

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 4-bromobenzoic acid and 6-azaspiro[2.5]octane.

  • Reaction Steps:

    • Esterification: The carboxylic acid group of 4-bromobenzoic acid is converted to its methyl ester using methanol in the presence of a strong acid catalyst.

    • Nucleophilic Substitution: The resulting ester undergoes nucleophilic substitution with 6-azaspiro[2.5]octane to form the final product.

  • Industrial Production Methods: Large-scale production involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and advanced purification techniques.

Types of Reactions:

  • Oxidation: The bromine atom can be oxidized to form a bromine oxide derivative.

  • Reduction: The compound can undergo reduction, particularly at the bromine site.

  • Substitution: Nucleophilic substitution reactions are common, especially involving the bromine atom.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

  • Reduction: Using reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.

  • Substitution: Using nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

  • Oxidation: Bromine oxide derivatives.

  • Reduction: Bromine-free derivatives.

  • Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: Utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

  • Molecular Targets: It may interact with enzymes or receptors involved in biological processes.

  • Pathways: The exact pathways depend on the specific application but can include signaling pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

  • 4-Iodo-2-(6-azaspiro[2.5]octan-6-yl)benzoic acid

  • (4-Bromo-2-methylphenyl)(6-azaspiro[2.5]octan-6-yl)methanone

  • 4-[(2-Bromo-6-azaspiro[2.5]octan-6-yl)sulfonyl]aniline

Uniqueness: Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate stands out due to its specific combination of bromine and azaspiro[2.5]octane groups, which can lead to unique reactivity and applications compared to similar compounds.

This detailed overview provides a comprehensive understanding of Methyl 4-bromo-2-(6-azaspiro[25]octan-6-yl)benzoate, its preparation, reactions, applications, and comparison with similar compounds

Properties

Molecular Formula

C15H18BrNO2

Molecular Weight

324.21 g/mol

IUPAC Name

methyl 2-(6-azaspiro[2.5]octan-6-yl)-4-bromobenzoate

InChI

InChI=1S/C15H18BrNO2/c1-19-14(18)12-3-2-11(16)10-13(12)17-8-6-15(4-5-15)7-9-17/h2-3,10H,4-9H2,1H3

InChI Key

JPGLPGZNPCOUOK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)Br)N2CCC3(CC3)CC2

Origin of Product

United States

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